![molecular formula C16H20N2O2S B2917765 (E)-2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)ethenesulfonamide CAS No. 1396890-82-6](/img/structure/B2917765.png)
(E)-2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)ethenesulfonamide
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Description
The compound “(E)-2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)ethenesulfonamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a pyrrolidinyl group (a five-membered ring containing four carbon atoms and one nitrogen atom), and a but-2-yn-1-yl group (a four-carbon chain with a triple bond). The “E” in the name indicates the geometry around the double bond .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a triple bond. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenyl group, the pyrrolidinyl group, and the triple bond. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a phenyl group could increase its hydrophobicity, while the nitrogen in the pyrrolidinyl group could allow for hydrogen bonding .Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-21(20,15-10-16-8-2-1-3-9-16)17-11-4-5-12-18-13-6-7-14-18/h1-3,8-10,15,17H,6-7,11-14H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHVWKBUOJZFPA-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)ethenesulfonamide |
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